Product packaging for Nickel formate(Cat. No.:CAS No. 3349-06-2)

Nickel formate

Cat. No.: B098452
CAS No.: 3349-06-2
M. Wt: 103.711 g/mol
InChI Key: HZPNKQREYVVATQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nickel formate is an inorganic salt with the formula Ni(HCOO)₂, commonly encountered as a pale green crystalline dihydrate (Ni(HCOO)₂·2H₂O) . It is sparingly soluble in cold water and insoluble in organic solvents . This compound is valued primarily as a versatile precursor for the synthesis of high-purity metallic nickel and other nickel-based materials. When heated under controlled conditions in an inert or reducing atmosphere (e.g., under hydrogen or nitrogen) at temperatures of approximately 200–300 °C, this compound decomposes to yield finely divided, pure nickel powder alongside gaseous byproducts like carbon dioxide and hydrogen . The resulting highly pure nickel powder is exceptionally useful as a hydrogenation catalyst . In materials science, this compound serves as an ideal catalyst precursor for the surface-bound thermal and plasma-enhanced chemical vapor deposition (CVD) growth of carbon nanotubes, benefiting from its solution-based deposition for low-cost, large-area growth . It is also used to produce high-performance nickel oxide (NiOₓ) thin films, which function effectively as hole transport layers (HTLs) in organic photovoltaic (OPV) devices and other energy technologies . Furthermore, this compound is studied in coordination chemistry for synthesizing metal-organic frameworks (MOFs) and layered coordination polymers, leveraging its ability to form extended networks . This compound can be synthesized by the neutralization reaction of nickel(II) acetate or nickel(II) hydroxide with formic acid, or by the reaction of nickel(II) sulphate with sodium formate . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. As a nickel compound, it is considered hazardous. Prolonged exposure can lead to skin sensitization, respiratory irritation, and potential carcinogenic effects . Proper safety measures, including the use of gloves, masks, and fume hoods, must be employed during handling. Waste disposal must comply with applicable environmental regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2NiO4 B098452 Nickel formate CAS No. 3349-06-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);diformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPNKQREYVVATQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40890523
Record name Formic acid, nickel(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO]
Record name NICKEL FORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8884
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nickel(II) formate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2594
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes at 200-250 °C
Record name NICKEL FORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/
Record name NICKEL FORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C
Record name NICKEL FORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8884
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NICKEL FORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4
Record name NICKEL FORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8884
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nickel formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, nickel(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formic acid, nickel(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel diformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Formic acid, nickel salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICKEL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YT27N8QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NICKEL FORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies for Nickel Formate and Derived Nickel Compounds

Solution-Based Synthesis Protocols for Nickel Formate (B1220265)

Solution-based methods are common for the synthesis of nickel formate, offering control over purity and reaction conditions. These can be broadly categorized into direct reaction approaches and routes involving the transformation of other nickel precursors.

Direct reaction is a straightforward method for synthesizing this compound. This typically involves reacting a nickel source with formic acid. Common nickel sources include nickel(II) hydroxide (B78521), nickel(II) carbonate, or even nickel metal itself. primaryinfo.comwikipedia.org

The reaction of nickel(II) hydroxide with formic acid proceeds as follows: Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O wikipedia.org

This method is advantageous as it yields this compound and water, simplifying the purification process. Another approach involves the direct reaction of finely-divided nickel metal with an aqueous solution of formic acid at elevated temperatures, typically between 90°C and 110°C. google.com However, this can be a slow process as a coating of this compound can form on the metal surface, inhibiting further reaction. google.com The direct hydrogenation of CO₂ on nickel surfaces can also produce formate species. uchicago.edu

This compound can also be synthesized by transforming other nickel salts, a method often referred to as a metathetical reaction. primaryinfo.com A common precursor is nickel(II) acetate (B1210297). Reacting an aqueous solution of nickel acetate with formic acid can yield a purer product compared to some direct reaction methods. primaryinfo.com This route is also advantageous because the starting nickel acetate is generally more soluble in water than the resulting this compound, which can facilitate product isolation. primaryinfo.com

Another precursor transformation route involves the reaction of sodium formate with nickel(II) sulfate (B86663) in an aqueous solution. wikipedia.org

Advanced and Scalable Synthetic Techniques

To meet the demands for materials with specific properties, such as controlled nanoparticle sizes and high-purity frameworks, advanced synthetic techniques have been developed.

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing nickel-based nanoparticles from this compound precursors. oup.comacs.org This technique allows for the preparation of face-centered cubic (fcc) Ni nanoparticles through the intramolecular reduction of a this compound complex containing long-chain amine ligands in a very short time. oup.comresearchgate.net In this process, the formate ion acts as a reducing agent for the Ni²⁺ ion, decomposing into hydrogen and carbon dioxide. oup.comresearchgate.net

The use of different long-chain amines, such as oleylamine (B85491), myristylamine, and laurylamine, allows for the control of nanoparticle size. oup.com For instance, monodisperse Ni nanoparticles with average sizes of 43, 71, and 106 nm have been prepared using these respective amines. oup.com The ligation of these amines lowers the reaction temperature by reducing the energy barrier for the reduction of the this compound complex. oup.comresearchgate.net Depending on the specific precursor used (this compound or nickel acetate) in the microwave-assisted synthesis, different nanosized materials like Ni/NiO composites, metallic Ni, or NiO can be obtained. acs.orgscispace.com

Table 1: Influence of Amine Ligand on Ni Nanoparticle Size in Microwave-Assisted Synthesis

Amine Ligand Resulting Average Nanoparticle Size (nm)
Oleylamine 43
Myristylamine 71
Laurylamine 106

Data sourced from research on microwave-assisted synthesis of monodisperse nickel nanoparticles. oup.com

A novel, ultrafast, and low-cost method known as solvent-free "explosive" synthesis (SFES) has been developed for the production of metal-formate frameworks (MFFs). cam.ac.ukcam.ac.ukresearchgate.netrsc.org This technique is particularly notable for its speed and for not requiring organic solvents or templates. cam.ac.uk The SFES method utilizes the high reducibility of formic acid and the oxidizing nature of metallic nitrates to initiate a rapid redox process. cam.ac.uk

This approach has been successfully applied to synthesize a nickel-formate framework (Ni-FA) with the formula [Ni₃(HCOO)₆]. cam.ac.ukacs.org The resulting framework exhibits permanent porosity and has shown high selectivity for CH₄/N₂ separation, making it a promising material for natural gas purification. cam.ac.ukcam.ac.ukresearchgate.netrsc.orgacs.org The synthesized Ni-FA demonstrates a good methane (B114726) adsorption capacity of approximately 0.80 mmol g⁻¹ at 1 bar and 298 K. cam.ac.ukcam.ac.ukresearchgate.netrsc.org

Controlled Synthesis of Nickel-Based Nanomaterials from Formate Precursors

This compound is a valuable precursor for the controlled synthesis of various nickel-based nanomaterials due to its decomposition characteristics. The thermal decomposition of this compound can yield phase-pure nickel at temperatures as low as 350°C. primaryinfo.comcam.ac.uk

Heating this compound dihydrate in a vacuum to around 300°C results in the formation of pure nickel powder, which is useful as a hydrogenation catalyst. wikipedia.org The decomposition of this compound tends to produce Ni nanoparticles with a narrow size distribution. cam.ac.uk For example, thermal decomposition at 500°C can produce Ni nanoparticles in the range of 1-30 nm. cam.ac.uk

By carefully controlling the decomposition conditions and the presence of other reagents, different nickel-based nanomaterials can be obtained. A reflux protocol using a this compound precursor has been shown to produce hexagonal close-packed (hcp) Ni nanoparticles. researchgate.netingentaconnect.com In contrast, using nickel acetate under similar conditions yields face-centered cubic (fcc) nickel. researchgate.netingentaconnect.com Furthermore, the thermal decomposition of this compound in the presence of oleic acid and oleylamine can lead to the formation of pure nickel carbide (Ni₃C) nanoparticles with diameters around 40 nm. nih.govingentaconnect.comingentaconnect.com These Ni₃C nanoparticles decompose to nickel and carbon at 770 K in a nitrogen atmosphere, and are converted to Ni at 627 K in a hydrogen atmosphere. nih.govingentaconnect.com

Table 2: Nickel-Based Nanomaterials from this compound Precursors

Synthesis Condition Precursor(s) Resulting Nanomaterial Particle Size (nm) Reference(s)
Thermal Decomposition (500°C) This compound Nickel (Ni) 1-30 cam.ac.uk
Reflux Protocol This compound Hexagonal Close-Packed Nickel (hcp-Ni) - researchgate.netingentaconnect.com
Thermal Decomposition This compound, Oleic Acid, Oleylamine Nickel Carbide (Ni₃C) ~40 nih.govingentaconnect.comingentaconnect.com

This table summarizes findings on the synthesis of various nickel-based nanomaterials using this compound as a key precursor.

Additionally, this compound complexed with ethylenediamine (B42938) can be used to form nickel oxide (NiOₓ) thin films at lower processing temperatures (around 250°C) compared to other precursors. rsc.org This lowering of the decomposition temperature is crucial for applications involving temperature-sensitive substrates like plastics. rsc.org

Directed Assembly of Phase-Specific Nickel Nanoparticles

The chemical identity of the nickel precursor salt plays a critical role in determining the crystal phase of the resulting nickel nanoparticles. Research has demonstrated that by using a simple reflux protocol, different phases of nickel and its oxides can be selectively synthesized by choosing the appropriate precursor. ingentaconnect.comresearchgate.net

In this context, this compound dihydrate has been identified as a specific precursor for the synthesis of hexagonal close-packed (hcp) nickel nanoparticles. ingentaconnect.comresearchgate.net The synthesis is typically carried out using a reflux method where the nickel salt is heated in the presence of a solvent that can also act as a reducing or oxidizing agent, such as trioctylamine. researchgate.net The phase of the final nickel product is highly dependent on the reaction temperature. researchgate.net

Detailed studies on the thermal treatment of this compound have shown a clear progression of material phases. For instance, when this compound is subjected to thermal decomposition under specific atmospheric conditions, it does not immediately yield pure hcp Ni. At lower temperatures, around 200 °C, a mixture of face-centered cubic (fcc) Ni and the original precursor material is observed. researchgate.net It is only upon increasing the temperature to 250 °C and higher that the formation of pure hcp Ni is achieved. researchgate.net This temperature-dependent phase formation highlights a thermodynamically driven process where the higher temperature provides the necessary energy to favor the hexagonal close-packed structure. researchgate.net The synthesized materials are typically characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal phase and transmission electron microscopy (TEM) to analyze the morphology. ingentaconnect.com

Table 1: Influence of Annealing Temperature on Nickel Nanoparticle Phase from this compound Precursor

Annealing Temperature (°C) Resulting Material Phase Reference
150 This compound Precursor researchgate.net
200 Mixture of fcc Ni and Precursor researchgate.net

Preparation of Nickel Oxide Thin Films via Formate Precursors

This compound is a key component in organometallic inks used for the solution-based processing of nickel oxide (NiOₓ) thin films. rsc.orgrsc.org These films are of significant interest for various applications, including as hole transport layers (HTLs) in organic photovoltaic (OPV) devices. rsc.orgrsc.org A common method involves creating an ink from a this compound–ethylenediamine complex dissolved in a solvent like ethylene (B1197577) glycol and water. rsc.org This ink can be applied to a substrate via spin-coating, followed by a thermal annealing step in air to induce the decomposition of the precursor and form the NiOₓ film. rsc.org

The complexation of this compound with ethylenediamine is advantageous as it lowers the required decomposition temperature compared to this compound dihydrate alone, enabling the formation of NiOₓ at more moderate temperatures. rsc.org The properties of the resulting thin films are highly dependent on the annealing temperature. rsc.orgrsc.org As the annealing temperature is increased from 150 °C to over 250 °C, the decomposition of the precursor to NiOₓ becomes more complete. rsc.org This transformation significantly impacts the film's optoelectronic properties. For example, the optical band gap of the film widens as the annealing temperature rises, approaching the accepted value for NiO (around 4.0 eV). rsc.org

Furthermore, post-deposition treatment with O₂-plasma can be used to modify the film's surface chemistry and electronic properties. rsc.org Characterization using X-ray photoelectron spectroscopy (XPS) reveals that the surface of these films is a mixture of NiOₓ, Ni(OH)₂, and NiOOH. rsc.org The annealing temperature directly influences the film's conductivity and the performance of photovoltaic devices incorporating these films. rsc.orgrsc.org Specifically, in OPV devices, while the open-circuit voltage remains stable, the short-circuit current sees a dramatic increase as the annealing temperature is raised from 150 °C to 250 °C, which correlates with improved conductivity of the NiOₓ layer. rsc.org

Table 2: Effect of Annealing Temperature on Nickel Oxide Thin Film Properties

Annealing Temperature (°C) Estimated Optical Band Gap (eV) Short-Circuit Current (mA cm⁻²) in OPV Reference
200 3.8 - rsc.org
250 3.9 11.2 rsc.orgrsc.org

Synthesis of Nickel Nanowires through Formate Reduction

This compound can be effectively used as a precursor for the synthesis of one-dimensional nickel nanostructures, specifically nickel nanowires (NiNWs). researchgate.netresearchgate.net A common wet-chemical method involves the reduction of this compound by a reducing agent, such as hydrazine (B178648) hydrate (B1144303), in a polyol medium like ethylene glycol. researchgate.netresearchgate.net This approach is notable for not requiring any surfactants or capping agents to direct the anisotropic growth of the nanoparticles. researchgate.net

The formation and morphology of the nickel nanowires are strongly influenced by several synthesis conditions, including temperature, reaction time, and precursor concentration. researchgate.netresearchgate.net Temperature, in particular, plays a crucial role. At lower temperatures, such as 100 °C, the reduction of this compound may result in aggregated nanoparticles rather than distinct wire-like structures. researchgate.net As the temperature is increased to 110 °C and 130 °C, the formation of wire-shaped nanocrystallites with a face-centered-cubic (fcc) phase is favored. researchgate.net The ethylene glycol solvent is critical in this process, contributing to the formation of the nanowire morphology. researchgate.net The proposed growth mechanism suggests that under certain conditions, the nickel nanowires grow on the surface of crystals of a solid intermediate formed between nickel and hydrazine hydrate. researchgate.net

In a related method, an ink containing a this compound-ethylenediamine complex can be printed onto a substrate and heated in the presence of a magnetic field. mdpi.com This process causes the reduction of the complex to metallic nickel, and the magnetic field directs the self-assembly of the initially formed nanoparticles into aligned nanowires. mdpi.com When the reduction is performed without a magnetic field, a porous film of interconnected spherical nanoparticles is formed instead of nanowires. mdpi.com The resulting nanowires exhibit soft magnetic properties and anisotropic electrical conductivity. mdpi.com

Table 3: Influence of Reaction Temperature on Nickel Nanostructure Morphology

Reaction Temperature (°C) Resulting Morphology Crystalline Phase Reference
100 Aggregated Nanoparticles - researchgate.net
110 Wire-shaped Particles fcc researchgate.net

Structural Characterization and Spectroscopic Investigations of Nickel Formate Systems

Crystallographic Analysis of Nickel Formate (B1220265) Structures

Crystallographic techniques are fundamental to understanding the three-dimensional arrangement of atoms in nickel formate. These methods provide precise information on bond lengths, bond angles, and crystal packing, which are crucial for correlating its structure with its physical and chemical properties.

Single-Crystal X-ray Diffraction Studies of Nickel(II) Formate Complexes

Single-crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of the crystal structure. A redetermination of the crystal structure of nickel(II) formate dihydrate, [Ni(HCOO)₂(H₂O)₂]n, has provided a highly detailed and precise structural model. researchgate.netiucr.org

This analysis revealed that the crystal structure contains two distinct Ni²⁺ cations, both located on inversion centers and featuring a distorted octahedral coordination geometry. researchgate.netiucr.org One nickel ion (Ni1) is coordinated to six oxygen atoms from six different formate anions. The other nickel ion (Ni2) is coordinated to four oxygen atoms from water molecules and two oxygen atoms from two formate anions. researchgate.netiucr.org The formate anions act as bridging ligands, connecting the two types of nickel centers to form a three-dimensional framework. researchgate.netiucr.org This updated study also successfully located the hydrogen atoms, enabling a detailed description of the hydrogen-bonding network that further stabilizes the crystal structure. researchgate.netiucr.org

Crystal Data and Structure Refinement for Nickel(II) Formate Dihydrate
ParameterValue
Empirical formulaC₂H₆NiO₆
Formula weight184.78
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a (Å)8.5806 (4)
b (Å)7.0202 (3)
c (Å)9.2257 (4)
β (°)97.551 (1)
Volume (ų)550.91 (4)
Z4
Selected Bond Lengths (Å) for Nickel(II) Formate Dihydrate
BondLength (Å)
Ni1—O1i2.062 (1)
Ni1—O22.091 (1)
Ni1—O3ii2.072 (1)
Ni2—O42.070 (1)
Ni2—O52.073 (1)
Ni2—O62.083 (1)

Powder X-ray Diffraction for Bulk and Nanocrystalline Phases

Powder X-ray diffraction (PXRD) is an essential technique for characterizing bulk and nanocrystalline this compound. It is used for phase identification, determination of lattice parameters, and estimation of crystallite size. For nanocrystalline materials, the diffraction peaks are typically broader, and an analysis of the peak broadening can provide an average crystallite size. Studies on nanocrystalline nickel-based materials have utilized PXRD to confirm the formation of the desired phase and to assess the degree of crystallinity. For instance, in the synthesis of nickel nanoparticles from this compound, PXRD is used to track the conversion of the precursor and the emergence of the metallic nickel phase.

In Situ Synchrotron X-ray Diffraction for Reaction Monitoring

In situ synchrotron X-ray diffraction is a powerful tool for studying the dynamic structural changes in materials under reaction conditions. mpg.deacs.org The high flux and brilliance of synchrotron radiation allow for rapid data collection, enabling the real-time monitoring of solid-state transformations, crystallization processes, and decomposition reactions. mpg.deacs.orgfrontiersin.org For this compound systems, this technique can be applied to monitor its synthesis, for example, by tracking the formation of the crystalline product from solution. frontiersin.org It can also be used to study the thermal decomposition of this compound, providing insights into the reaction mechanism by identifying intermediate phases and the final products as a function of temperature and time. rsc.org While specific studies on this compound using this technique are not widely reported, the methodology has been successfully applied to investigate the synthesis and transformation of other nickel-containing materials and metal-organic frameworks. acs.orgrsc.orgresearchgate.net

Advanced Spectroscopic Techniques for Electronic and Vibrational Properties

Spectroscopic techniques provide complementary information to crystallographic methods by probing the electronic and vibrational properties of this compound. These techniques are sensitive to the local chemical environment and bonding within the material.

Fourier Transform Infrared (FTIR) Spectroscopy for Formate Ligand Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of the functional groups present in a compound. In this compound, the vibrations of the formate ligand (HCOO⁻) are of particular interest. The coordination of the formate ligand to the nickel ion influences its vibrational frequencies. The key vibrational modes of the formate ligand include the symmetric and antisymmetric C-O stretching vibrations, as well as the C-H stretching and bending vibrations. The positions of these bands provide information about the coordination mode of the formate ligand (e.g., monodentate, bidentate bridging). For instance, the separation between the antisymmetric and symmetric C-O stretching frequencies can be indicative of the coordination geometry. FTIR spectra of this compound would show characteristic absorption bands corresponding to these vibrations. researchgate.net The analysis of FTIR spectra during the thermal decomposition of this compound can also reveal the disappearance of formate ligand vibrations and the emergence of new species. researchgate.net

Expected FTIR Vibrational Modes for the Formate Ligand
Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
ν(C-H)~2800-3000C-H stretching
ν_as(COO)~1560-1620Antisymmetric COO stretching
ν_s(COO)~1350-1400Symmetric COO stretching
δ(O-C-O)~770-790O-C-O bending (scissoring)

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environments

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique that provides information about the local atomic structure and electronic state of a specific element within a material. nist.govwikipedia.orgtoray-research.co.jp The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nist.govwikipedia.orgtoray-research.co.jp

The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. nist.govnih.gov For this compound, Ni K-edge XANES spectra can confirm the +2 oxidation state of the nickel ions and provide insights into their octahedral coordination environment. nih.gov

The EXAFS region contains information about the local atomic environment around the absorbing atom, including the coordination number, bond distances, and identity of the neighboring atoms. nih.govnih.gov Analysis of the Ni K-edge EXAFS spectrum of this compound would allow for the determination of the Ni-O bond distances and the number of nearest oxygen neighbors, providing a local structural picture that can be compared with the long-range order determined by XRD. nih.gov This is particularly valuable for characterizing amorphous or highly disordered this compound systems where diffraction techniques are less effective.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the chemical environment of atomic nuclei, providing valuable insights into the speciation of this compound in solution. While the paramagnetic nature of the Ni(II) ion presents challenges due to the broadening of NMR signals, specialized techniques can offer information on the structure and dynamics of nickel complexes. nih.govresearchgate.net

Paramagnetic ¹H NMR spectroscopy can be particularly informative for characterizing small molecule complexes and their solution chemistry. vu.lt For high-spin Ni(II) complexes, the electronic relaxation times can influence the resolution of NMR signals. researchgate.net In some cases, the signals of a 1:1 metal-to-ligand complex are observed downfield from those of a 1:2 complex. vu.lt The analysis of hyperfine shifts and relaxivities, though complex, can provide detailed structural information. vu.lt However, even without a detailed analysis, titration studies involving different metal-to-ligand ratios can allow for unambiguous resonance assignment and quantization of the complexes in solution. vu.lt

It is important to note that the electronic relaxation times for octahedral nickel(II) monomers are often longer, leading to broader observed peaks in their NMR spectra. researchgate.net This can sometimes hinder detailed analysis. researchgate.net Despite these challenges, NMR spectroscopy remains a valuable tool for studying the behavior of metal ions in various systems, offering site-specific information about chemical bonding and structure. nih.govillinoisstate.edu The intrinsic NMR receptivity, which affects signal intensity, is dependent on factors such as the magnetogyric ratio and the spin quantum number of the nucleus being studied. nih.gov For nickel, the ⁶¹Ni isotope is NMR active, though its low natural abundance may necessitate enrichment for certain studies. nih.gov

Electron Microscopy and Surface Analysis

Electron microscopy and related surface analysis techniques are indispensable for characterizing the morphology, structure, and elemental composition of this compound and its derivatives at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and determining the particle size of nickel-containing materials. upstate.edu SEM analysis provides detailed, three-dimensional-like images by scanning the sample with a focused beam of electrons. upstate.edu The resulting secondary electron images reveal information about the size, shape, and surface topography of individual particles. upstate.edu

In the context of materials derived from this compound, SEM is frequently used to characterize the resulting nickel particles after reduction processes. For instance, the reduction of this compound with hydrazine (B178648) hydrate (B1144303) can yield nickel particles whose morphology and size are influenced by reaction conditions such as temperature. researchgate.net Studies have shown that the morphology of nickel particles can be spherical with some agglomeration. researchgate.netresearchgate.net The particle size distribution can be determined from SEM images using appropriate software. researchgate.net For example, spherical nickel powder, often analyzed by SEM, is available in various particle size ranges, such as 15-45 µm, 15-53 µm, and 45-105 µm. fusnano.com

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is crucial for elucidating the internal structure and nanostructural details of materials. researchgate.netscispace.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, providing detailed information about particle size, grain size, crystallographic structure, and chemical composition at the nanoscale. scispace.com

For nickel-based nanostructures, TEM is instrumental in characterizing features that are not resolvable by SEM. researchgate.net High-resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline materials. researchgate.net Selected Area Electron Diffraction (SAED) patterns, obtained during TEM analysis, provide information about the crystal structure of the nanoparticles. scispace.comresearchgate.net For instance, the thermal decomposition of this compound can produce nickel nanoparticles, and TEM can be used to determine their size, which can be on the order of a few nanometers. researchgate.net The technique is also essential for examining the dispersion of nanoparticles in composite materials. scispace.com

Table 1: Comparison of Electron Microscopy Techniques for this compound Systems

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM)
Primary Information Surface morphology, topography, particle size Internal structure, nanostructure, crystallography
Resolution Lower Higher
Sample Preparation Relatively simple Requires very thin samples
Imaging Principle Scans surface with an electron beam Transmits electrons through the sample
Typical Application Observing the shape of nickel particles Characterizing the crystal structure of nanoparticles

Atomic Force Microscopy (AFM) for Surface Topography and Particle Size Distribution

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanometer scale. nih.govchalcogen.ro It is well-suited for characterizing individual particles, including their volume, height, size, and shape. nih.gov AFM can be particularly advantageous for resolving complex particle-size distributions. nih.gov

AFM has been employed to study the surface topography of various thin films and nanoparticles, including those made of nickel. researchgate.netmostwiedzy.pl The technique can quantitatively measure surface roughness parameters such as the average roughness and root mean square (RMS) roughness. chalcogen.ro For instance, the surface roughness of thin films can be influenced by processing conditions like annealing temperature. chalcogen.ro The versatility of AFM allows for meticulous observations of the textural and morphological characteristics of films, which can influence their physical and chemical properties. chalcogen.ro The relationship between the three-dimensional force maps obtained by AFM and the hydration structures at solid-liquid interfaces can also be investigated. rsc.org

Scanning Transmission Electron Microscopy-Electron Energy Loss Spectroscopy (STEM-EELS) for Interstitial Systems

Scanning Transmission Electron Microscopy-Electron Energy Loss Spectroscopy (STEM-EELS) is a powerful analytical technique that combines the high spatial resolution of STEM with the elemental and chemical sensitivity of EELS. eag.comeels.info EELS analyzes the energy distribution of electrons that have passed through a thin sample, revealing information about elemental composition, chemical bonding, and electronic properties. eels.infowikipedia.org

This technique is particularly useful for studying interstitial systems and detecting light elements. eag.com EELS can provide elemental identification and mapping with a spatial resolution down to 1 nm. eag.com It offers higher energy resolution and increased sensitivity for lower atomic number elements compared to Energy Dispersive X-ray Spectroscopy (EDS). eag.com In some cases, EELS can also provide information about the chemical bonding state of the elements present. eag.comnsf.gov The energy-loss range of typical EELS systems is up to approximately 3000 eV, which is suitable for analyzing the K-edges of light elements and the L-edges of 3d transition metals like nickel. nsf.gov

Table 2: Key Parameters of STEM-EELS

Parameter Value/Description
Elements Detected Boron (B) to Uranium (U)
Detection Limits Approximately 0.5%
Lateral Resolution/Probe Size ~1 nm
Information Provided Elemental identification, chemical fingerprinting (limited cases)

Thermal Decomposition Pathways and Kinetic Studies of Nickel Formate

Mechanistic Investigations of Nickel Formate (B1220265) Thermolysis

The thermal decomposition of nickel formate dihydrate (Ni(HCOO)₂·2H₂O) is a multi-step process that has been elucidated through various analytical techniques, including thermogravimetry (TG), differential thermal analysis (DTA), and electron scanning microscopy (ESM). sciencemadness.orgresearchgate.net The process generally proceeds in two distinct stages: the initial dehydration of the hydrated salt, followed by the decomposition of the resulting anhydrous this compound. sciencemadness.orgresearchgate.net

Dehydration Processes in this compound Hydrates

The first step in the thermolysis of this compound dihydrate is the loss of its water of crystallization. sciencemadness.orgresearchgate.net This dehydration process is an endothermic reaction, as indicated by DTA curves showing a peak at around 180°C. sciencemadness.org Thermogravimetric analysis reveals a weight loss corresponding to the removal of two water molecules, which is approximately 19.2% of the initial mass. sciencemadness.org Studies have shown that this dehydration step typically occurs at temperatures around 200°C. sciencemadness.org The kinetics of this dehydration process have been found to be best described by phase boundary controlled reaction models, such as the contracting area (R2) and contracting sphere (R3) models. sciencemadness.orgresearchgate.net The activation energy for this dehydration step is relatively low, suggesting the water molecules are lattice-held rather than coordinated. sciencemadness.orgresearchgate.net

Subsequent Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound undergoes further decomposition at higher temperatures. sciencemadness.orgresearchgate.net This second stage is an exothermic process, with DTA curves showing a peak around 240°C when conducted in air. sciencemadness.org The decomposition of anhydrous this compound in a vacuum has been observed to yield nickel metal, carbon dioxide, carbon monoxide, hydrogen, and water. rsc.org In an oxygen-containing atmosphere, the decomposition products are primarily nickel oxide and carbon dioxide. rsc.org The nature of the final product is highly dependent on the atmosphere in which the decomposition is carried out. google.com The decomposition reaction is autocatalytic, meaning the solid product (nickel) catalyzes the reaction. rsc.org

Identification of Intermediate and Final Solid Products (e.g., Nickel Oxide, Nickel Metal)

The solid products formed during the thermal decomposition of this compound have been a subject of detailed investigation. In an inert or vacuum environment, the primary solid product is finely divided, porous nickel metal. rsc.orgwikipedia.orgacs.org However, when the decomposition is performed in the presence of air or oxygen, the final solid product is nickel oxide (NiO). sciencemadness.orgrsc.org Some studies have also identified nickel oxide as an intermediate phase even during decomposition in an inert atmosphere, which is then subsequently reduced to nickel metal. acs.org The morphology of the final product is also noteworthy; the decomposition of this compound dihydrate crystals leads to the formation of aggregates of small, cube-like particles of nickel oxide, resulting in a significant increase in surface area. sciencemadness.org

Kinetic Parameters and Reaction Modeling

The study of the kinetics of this compound decomposition provides valuable insights into the reaction mechanism and rate-controlling steps.

Determination of Kinetic Models for Solid-State Reactions

The kinetics of solid-state reactions, such as the decomposition of this compound, are often described by various mathematical models. For the decomposition of anhydrous this compound, nucleation and growth models are frequently employed. The Prout-Tompkins model, which describes branching nuclei formation, and the Mampel unimolecular law, where nucleation is the rate-determining step, have been successfully applied to describe the decomposition kinetics. sciencemadness.orgresearchgate.net The Avrami-Erofeev equation, which accounts for random nucleation and subsequent growth, has also been used to model this transformation. capes.gov.br The choice of the most appropriate kinetic model is often based on the best fit to the experimental isothermal or non-isothermal data. sciencemadness.orgresearchgate.net

Activation Energy Calculations for Decomposition Steps

The activation energy (Ea) is a critical kinetic parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For the dehydration of this compound dihydrate, a relatively low activation energy of approximately 34.5 kJ/mol has been reported. researchgate.net The activation energy for the subsequent decomposition of the anhydrous salt is significantly higher. In air, the decomposition to nickel oxide has an average activation energy of about 70 kJ/mol. sciencemadness.org Other studies have reported values around 84 ± 3 kJ/mol for the decomposition of anhydrous nickel nitrate (B79036), a related compound. capes.gov.br For the decomposition in an oxygen atmosphere, an activation energy of 150 ± 10 kJ/mol has been determined. rsc.org

Interactive Data Table: Kinetic Parameters of this compound Decomposition

Decomposition StepAtmosphereKinetic Model(s)Activation Energy (Ea)Reference(s)
Dehydration of Ni(HCOO)₂·2H₂OAirPhase boundary models (R2, R3)34.5 kJ/mol researchgate.net
Decomposition of Anhydrous Ni(HCOO)₂AirMampel, Prout-Tompkins~70 kJ/mol sciencemadness.org
Decomposition of Anhydrous Ni(HCOO)₂Oxygen-150 ± 10 kJ/mol rsc.org

Contextual Factors Influencing Thermal Decomposition

The thermal decomposition of this compound is not a monolithic process but is significantly influenced by its immediate chemical environment. Factors such as the surrounding gaseous atmosphere and the presence of other co-precipitated chemical phases can alter the decomposition pathways, reaction kinetics, and the nature of the final solid products. Understanding these influences is critical for controlling the synthesis of specific nickel-based materials, such as metallic nickel powders or nickel oxides.

Influence of Gaseous Atmosphere on Decomposition Products

The composition of the atmosphere during the thermal decomposition of this compound plays a determinative role in the final nickel-containing product. The primary distinction lies between oxidative, inert, and reducing atmospheres.

In an oxidizing atmosphere , such as air, the decomposition of this compound dihydrate occurs in two main stages. sciencemadness.orgsemanticscholar.org The first is a dehydration step, where the water of crystallization is removed at temperatures around 180-200°C. sciencemadness.orgnih.gov This is followed by a second stage at a higher temperature (around 240°C) where the anhydrous this compound decomposes, and the resulting highly reactive, fine nickel particles are immediately oxidized to form nickel oxide (NiO). sciencemadness.orgresearchgate.net This entire process involves an initial endothermic peak for dehydration and a subsequent strong exothermic peak corresponding to the decomposition and oxidation. sciencemadness.org

Conversely, when this compound is decomposed under an inert atmosphere (e.g., nitrogen, argon, helium, or carbon dioxide), the oxidation of the nascent nickel metal is prevented. google.comakjournals.com The decomposition of anhydrous this compound in an inert atmosphere typically occurs between 242°C and 262°C and yields finely divided metallic nickel. rsc.org The gaseous products in an inert atmosphere are primarily carbon dioxide and hydrogen, though carbon monoxide and water may also be formed. sciencemadness.orggoogle.com Research has indicated two potential concurrent decomposition routes in a nitrogen atmosphere sciencemadness.org:

Ni(HCOO)₂ → Ni + CO₂ + CO + H₂O

Ni(HCOO)₂ → Ni + H₂ + 2CO₂

The use of a reducing atmosphere , such as hydrogen, also leads to the formation of metallic nickel. In some applications, hydrogen is used as the atmosphere during decomposition to ensure the production of a pure, finely-divided nickel catalyst, ready for immediate use in hydrogenation processes. google.com Studies on nickel catalysts have shown that thermal decomposition in air followed by a reduction in a hydrogen atmosphere is an effective method for producing a catalyst with a high metallic surface area. researchgate.net

The following table summarizes the key differences in the thermal decomposition products of this compound under different atmospheric conditions.

Table 1: Influence of Gaseous Atmosphere on this compound Decomposition Products

Gaseous Atmosphere Primary Solid Product Key Observations Citations
Air (Oxidizing) Nickel(II) Oxide (NiO) Decomposition is a two-step process: dehydration followed by decomposition and oxidation. The second step is strongly exothermic. sciencemadness.orgresearchgate.netrsc.org
Nitrogen (Inert) Metallic Nickel (Ni) Prevents oxidation of the freshly formed, pyrophoric nickel. Gaseous byproducts include CO₂, H₂, CO, and H₂O. sciencemadness.orgakjournals.com
Helium/Argon (Inert) Metallic Nickel (Ni) Similar to nitrogen, provides an inert environment for the formation of metallic nickel. google.comakjournals.com

| Hydrogen (Reducing) | Metallic Nickel (Ni) | Ensures a reducing environment, preventing any potential oxidation and can be used to prepare active catalysts directly. | google.comresearchgate.net |

Role of Co-Precipitated Phases in Modifying Decomposition Behavior

The thermal decomposition of this compound can be significantly modified by the presence of other chemical species co-precipitated with it. Co-precipitation is a synthesis method used to create intimately mixed, multi-component materials, which upon heating can form mixed oxides or alloys. researchgate.net When this compound is part of such a co-precipitated mixture, its decomposition temperature, pathway, and kinetics can be altered compared to the pure compound.

The introduction of co-precipitated phases can influence the decomposition in several ways:

Altered Decomposition Temperature : The presence of a second component can lower the decomposition temperature of this compound. For instance, in one study, it was noted that adding a small amount of this compound to nickel chloride lowered the reduction temperature of the chloride by hydrogen to match the decomposition temperature of the formate (275°C), indicating a promotional effect. cam.ac.uk

Formation of Mixed Oxides : Co-precipitation is a common method for producing mixed-metal oxides. For example, cobalt-nickel mixed oxides have been prepared by co-precipitating the respective metal salts. researchgate.net In these systems, the decomposition of the precursors (which can include formates) does not yield separate oxides but rather a complex, often spinel-type, mixed oxide like NiCo₂O₄. The intimate mixing at the atomic level during co-precipitation facilitates the formation of these complex structures during thermal treatment. researchgate.net

Catalytic Effects : Certain co-precipitated phases can catalytically influence the decomposition of the formate group. In studies of supported nickel catalysts, the presence of alkaline earth or alkali promoters (like Calcium or Potassium) co-precipitated or doped onto the support can affect the decomposition of formate intermediates. For instance, K⁺ ions can participate in the formation of formate ions on a catalyst surface, which then decompose to produce H₂ and CO₂. nih.gov This suggests that co-precipitating this compound with salts of catalytically active cations could modify the decomposition of the formate anion.

Inhibition of Sintering : The decomposition of pure this compound can lead to the sintering (or agglomeration) of the newly formed nickel particles, especially at higher temperatures. The presence of a co-precipitated, thermally stable phase, such as a metal oxide support (e.g., Al₂O₃ or SiO₂), can act as a physical barrier, preventing the nickel particles from agglomerating. researchgate.net This results in a final product with a higher surface area and better-dispersed nickel particles.

Table 2: Examples of Modified Decomposition Behavior due to Co-Precipitated Phases

System Co-Precipitated Phase/Additive Effect on Decomposition/Final Product Citations
Nickel Chloride This compound Lowers the reduction temperature of NiCl₂ in a hydrogen atmosphere. cam.ac.uk
Nickel & Cobalt Salts Cobalt precursor Leads to the formation of a mixed NiCo₂O₄ spinel oxide phase upon calcination, rather than separate NiO and cobalt oxides. researchgate.net
Nickel Catalyst on SiO₂ Calcium (Ca) promoter The promoter can influence the formation and subsequent decomposition of formate species on the catalyst surface. nih.gov

| This compound on Alumina | Alumina (Al₂O₃) support | The support material can inhibit the sintering of the metallic nickel particles formed during decomposition. | researchgate.net |

Coordination Chemistry and Intermolecular Interactions of Nickel Formate

Hydrogen Bonding and Crystal Packing in Nickel Formate (B1220265) Systems

Analysis of Intermolecular Hydrogen Bonding Networks

The stability and consolidation of the three-dimensional framework in nickel(II) formate dihydrate are significantly influenced by a network of intermolecular hydrogen bonds. iucr.org These bonds are of medium strength and occur between the coordinated water molecules, which act as donors, and the oxygen atoms of the formate carboxylate groups, which serve as acceptors. tuwien.atiucr.orgiucr.org The precise location of hydrogen atoms from modern crystallographic data has allowed for an unambiguous description of this hydrogen-bonding scheme. tuwien.atiucr.org

The geometry of these hydrogen bonds has been determined with high precision. The table below summarizes the key parameters of the intermolecular hydrogen bonds within the nickel(II) formate dihydrate crystal structure.

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O5–H5A···O20.83(3)1.91(3)2.730(2)171(2)
O5–H5B···O10.83(3)1.91(3)2.731(2)170(2)
O6–H6A···O40.84(3)1.85(3)2.684(2)172(2)
O6–H6B···O30.84(3)1.88(3)2.710(2)170(2)

Data sourced from the redetermination of nickel(II) formate dihydrate. iucr.org

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal. The surface is defined by the points where the contribution of the promolecule and the remaining part of the procrystal are equal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can identify the specific atoms involved in intermolecular contacts and their nature. nih.govnih.gov

The analysis generates a two-dimensional "fingerprint plot," which is a histogram of di versus de. This plot summarizes all intermolecular contacts in the crystal. For related nickel(II) complexes, Hirshfeld analysis has been instrumental in deconvoluting the contributions of different interactions. nih.govresearchgate.netmdpi.com

In the case of the isostructural zinc(II) formate dihydrate, and by extension nickel(II) formate dihydrate, the analysis of intermolecular interactions reveals the dominant role of hydrogen bonds. researchgate.net The fingerprint plots for such structures typically show that the most significant contributions to the crystal packing come from O···H/H···O and H···H interactions.

The key interactions and their typical contributions as seen in analogous structures are:

H···H Contacts: These interactions usually account for a substantial portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.govresearchgate.net

O···H/H···O Contacts: These represent the crucial hydrogen bonds between the water molecules and formate anions. They appear as distinct "spikes" on the fingerprint plot and are a major stabilizing force in the crystal packing. nih.govnih.gov

A quantitative analysis of the Hirshfeld surface for a representative nickel(II) complex containing aqua ligands reveals the following typical distribution of intermolecular contacts:

Interaction TypeContribution (%)
H···H59.8
O···H/H···O20.2
C···H/H···C13.7

Data based on a representative Ni(II) aqua complex. nih.gov These values provide an illustrative example of the expected contributions in nickel(II) formate dihydrate.

This quantitative breakdown underscores that while H···H contacts cover the largest surface area, the directional and stronger O···H hydrogen bonds are the defining interactions that dictate the specific three-dimensional architecture of nickel(II) formate dihydrate. mdpi.comrsc.org

Catalytic and Electrocatalytic Applications of Nickel Formate and Derived Materials

Nickel Formate (B1220265) as a Precursor for Heterogeneous Catalysis

Nickel formate serves as a valuable precursor material in heterogeneous catalysis, primarily due to its ability to decompose cleanly into metallic nickel. When heated, this compound breaks down to form fine nickel particles, carbon dioxide, and hydrogen, making it an effective source for generating active nickel catalysts in situ. This property is particularly advantageous for creating highly dispersed nickel nanoparticles on various supports or for direct use in catalytic processes.

In Situ Generation of Active Nickel Nanoparticles for Chemical Reactions

This compound is utilized for the in situ generation of active nickel nanoparticles, which are effective catalysts for various chemical transformations, particularly hydrogenation reactions. The thermal decomposition of this compound dihydrate at temperatures around 300 °C in a vacuum yields pure, finely powdered nickel. wikipedia.org These freshly generated nanoparticles exhibit high catalytic activity due to their clean, unpassivated surfaces.

Application in Carbon Nanotube Synthesis via Chemical Vapor Deposition (CVD)

This compound is an effective catalyst precursor for the synthesis of carbon nanotubes (CNTs) through chemical vapor deposition (CVD). researchgate.net The CVD method is a widely used technique for producing large quantities of CNTs with high purity and controlled alignment. arxiv.org It involves the decomposition of a hydrocarbon gas (like acetylene or propane) on the surface of transition metal nanoparticles, which act as catalysts. arxiv.orgnih.gov

The process leverages a solution-based deposition of the this compound onto a substrate. Upon heating in the CVD reactor, the this compound decomposes to form the nickel nanoparticles that are essential for nucleating and growing the nanotubes. arxiv.org This approach offers several advantages, including low cost, suitability for large-area growth, and the ability to coat substrates with complex geometries. researchgate.net The catalytic activity of transition metals like nickel is fundamental to the vapor-liquid-solid (VLS) mechanism, which is a commonly accepted model for CNT growth. In this mechanism, carbon from the decomposed hydrocarbon source dissolves into the liquid-like metal nanoparticle, eventually precipitating out to form the graphitic tube structure. arxiv.org

Electrocatalytic Transformations Involving Formate Species

Nickel complexes have been identified as effective electrocatalysts for the oxidation of formate, a reaction of significant interest for formic acid fuel cells. These catalysts are among the few examples of non-precious, base-metal catalysts capable of performing this transformation. nih.govacs.org

Mechanism of Electrocatalytic Formate Oxidation by Nickel Complexes

The electrocatalytic oxidation of formate using nickel complexes, particularly those of the type [Ni(PR2NR′2)2(CH3CN)]2+, has been a subject of detailed mechanistic studies. These complexes efficiently convert formate into CO2, protons, and electrons. acs.org The presence of pendant amines in the ligand structure has been shown to be crucial for the catalytic activity; related complexes lacking these amines, such as [Ni(depe)2]2+, show no activity towards formate oxidation. nih.govacs.orgresearchgate.net

The reaction kinetics are typically first-order with respect to both the catalyst and formate at lower formate concentrations (below ~0.04 M). nih.govacs.org However, at higher concentrations (above ~0.06 M), the catalytic rates become nearly independent of the formate concentration. nih.govacs.orgresearchgate.net

Catalyst TypeMaximum Turnover Frequency (s⁻¹)Formate Concentration Dependence
[Ni(PR2NR′2)2(CH3CN)]2+<1.1 to 15.8First-order below ~0.04 M; zero-order above ~0.06 M

This table summarizes the catalytic performance of [Ni(PR2NR′2)2(CH3CN)]2+ complexes in formate oxidation. nih.govacs.orgresearchgate.net

The precise mechanism and rate-determining step for formate oxidation by these nickel complexes have been debated, with several potential pathways proposed.

One proposed mechanism involves the initial binding of formate to the nickel center, followed by a rate-limiting step that involves a proton and two-electron transfer, leading to the liberation of CO2. nih.govacs.orgresearchgate.net An alternative mechanism, supported by Density Functional Theory (DFT) calculations, suggests that the decarboxylation step is rate-determining. acs.org

A key aspect of the proposed mechanisms is the role of the pendant amine groups on the ligands. One theory posits a β-deprotonation pathway where the pendant amine abstracts the formyl hydrogen as a proton, which is coupled with a two-electron transfer to the Ni(II) center, thus avoiding a direct hydride transfer to the metal. rsc.orglidsen.com However, subsequent computational studies could not locate a viable pathway for this β-deprotonation and instead suggested that a direct hydride transfer is more energetically favorable. lidsen.com

The involvement of a nickel(II)-hydride (NiII–H) intermediate is a central feature of the proposed catalytic cycles. acs.orgnsf.gov The thermodynamic hydricity (hydride donor ability) of the formate anion and the corresponding Ni(II)-hydride complexes is a critical parameter. For formate oxidation to occur via hydride transfer, the hydricity of the resulting metal-hydride must be greater than that of formate (approximately 44 kcal/mol in acetonitrile). nsf.govacs.org The Ni P2N2 complexes studied have hydricities in the range of 55–64 kcal/mol, making them thermodynamically capable of accepting a hydride from formate. researchgate.netacs.org

DFT calculations support a mechanism involving direct hydride transfer from formate to the nickel center, forming a NiII–H intermediate. acs.orglidsen.com This step is followed by deprotonation of the nickel hydride, a process in which the pendant amine plays a crucial role by assisting in the proton removal. acs.org While the rate of formate oxidation shows a reasonable correlation with the pKa of the pendant amine, it does not correlate well with the hydricity of the Ni(II)-hydride intermediate, adding complexity to the mechanistic picture. lidsen.com

Influence of Ligand Design and Outer-Sphere Effects

The catalytic and electrocatalytic performance of nickel complexes is profoundly influenced by the design of the ligands in the primary coordination sphere and by interactions occurring in the secondary, or outer, coordination sphere. Ligand design is a crucial element for fine-tuning the reactivity and selectivity of nickel-catalyzed reactions. rsc.org The electronic and steric properties of ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), play a significant role in stabilizing active species and influencing the transition states of catalytic cycles. researchgate.net

The primary coordination sphere, which includes the ligands directly bonded to the nickel center, has a direct impact on catalytic activity and selectivity. For instance, in many nickel-catalyzed reactions, strong σ-donating ligands are employed. researchgate.net Bidentate phosphine ligands are used in a variety of applications, including cross-coupling and hydrogenation. researchgate.net The "bite angle" of these bidentate ligands is a critical parameter; larger bite angles (greater than 100°) can destabilize intermediates and stabilize products, leading to increased reactivity. researchgate.net The ligand environment also dictates the accessibility of different oxidation states for nickel, such as Ni(I) and Ni(III), which are more accessible than for palladium, enabling unique reaction pathways. rsc.org

Beyond the primary ligands, the secondary or outer coordination sphere—the environment around the ligand framework—can introduce more subtle but significant effects. These outer-sphere effects can lead to rate enhancements and lower overpotentials in electrocatalytic processes. acs.orgsciencemadness.org Strategies for modulating the secondary sphere are often inspired by enzyme structures and include the incorporation of functionalities like pendent proton donors or shuttles, charged groups, and sterically demanding moieties. sciencemadness.org These modifications can stabilize transition states or facilitate key reaction steps. For example, in the electrocatalytic reduction of CO2, the addition of Brønsted acids to the secondary sphere of iron porphyrin complexes has been shown to increase activity. acs.orgsciencemadness.org

In the context of electrocatalysis, a distinction is made between inner-sphere and outer-sphere reactions. jst.go.jp Outer-sphere reactions involve electron transfer between species without direct bonding, where the electron tunnels across a solvation layer. jst.go.jp In contrast, inner-sphere reactions, often termed electrocatalytic, involve a strong interaction or specific adsorption of reactants, intermediates, or products with the electrode surface. jst.go.jp The design of ligands and the control of outer-sphere interactions are therefore paramount in developing efficient nickel-based electrocatalysts for specific transformations. acs.orgsciencemadness.org

Methanol (B129727) Electro-oxidation to Formate on Nickel-Based Catalysts

The electro-oxidation of methanol, particularly its selective conversion to formate, is a significant area of research for applications such as direct methanol fuel cells and the synthesis of value-added chemicals. researchgate.netacs.org Nickel-based catalysts are promising alternatives to expensive platinum-based materials, especially in alkaline media where they exhibit high activity. rsc.orgresearchgate.net The core mechanism involves the Ni(II)/Ni(III) redox couple, typically in the form of nickel hydroxide (B78521)/oxyhydroxide (Ni(OH)₂/NiOOH), which acts as a mediator for the oxidation of methanol. acs.orgwikipedia.org The process begins with the electrochemical oxidation of Ni(OH)₂ to NiOOH on the catalyst surface; the generated NiOOH then chemically oxidizes methanol to formate, being itself reduced back to Ni(OH)₂. acs.orgwikipedia.org

Various nickel-based materials have been developed to enhance the efficiency and selectivity of this reaction. Nickel hydroxide nanoparticles have demonstrated the ability to catalytically overcome kinetic limitations and reduce the overpotential required for methanol oxidation. acs.org Doping nickel compounds with other elements is a common strategy to boost performance. For example, manganese-doped nickel oxide (Mn-NiO) has shown significantly higher current density for the methanol oxidation reaction (MOR) compared to undoped NiO, achieving a faradaic efficiency for formate production of approximately 97%. researchgate.net Density functional theory (DFT) calculations have suggested that Mn incorporation modifies the electronic structure of NiO, enhancing methanol adsorption and lowering the reaction barriers. researchgate.net

Similarly, heterostructures of nickel hydroxide and iron oxyhydroxide have been investigated. A catalyst with an equal Ni/Fe ratio exhibited excellent activity, maintaining a high current density and achieving a Faradaic efficiency (FE) of 98.5% for formate production over 12 hours. rsc.orgacs.org Nickel selenides (e.g., Ni₃Se₄) have also emerged as highly efficient and cost-effective electrocatalysts, with one study reporting a methanol-to-formate Faradaic efficiency of 95.7%. nih.gov Furthermore, branched nickel carbide (Ni₃C) particles have been identified as a catalyst with nearly 100% electrochemical conversion of methanol to formate, without generating detectable CO₂ as a byproduct. sciencemadness.orgjst.go.jp These advancements highlight the potential of rationally designed, earth-abundant nickel catalysts for the selective electro-oxidation of methanol to formate. rsc.orgresearchgate.net

Catalyst MaterialCurrent DensityPotential (vs. RHE)Faradaic Efficiency (FE) for FormateElectrolyteReference
Mn-doped Nickel Oxide (Mn-NiO)58 mA cm⁻²1.6 V~97%1 M KOH + 1 M Methanol researchgate.net
Nickel Hydroxide/Iron Oxyhydroxide (Ni/Fe = 1)~66 mA cm⁻²1.5 V98.5%1 M KOH + 1 M Methanol rsc.orgacs.org
Nickel Selenide (B1212193) (Ni₃Se₄)149.8 mA cm⁻² (net MOR)0.6 V (vs. RHE)95.7%1 M KOH + 1 M Methanol nih.gov
Branched Nickel Carbide (Ni₃C)Not specifiedNot specified~100%Not specified sciencemadness.orgjst.go.jp

Electrochemical Reduction of Carbon Dioxide to Formic Acid and Formate

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals like formic acid and formate is a promising strategy for mitigating CO₂ emissions and storing renewable energy. qu.edu.qahw.ac.ukwikipedia.org Nickel-based electrocatalysts are being explored for this conversion due to nickel's availability and unique catalytic properties. acs.orgqu.edu.qa The process, however, faces challenges such as high overpotentials and competition from the hydrogen evolution reaction (HER), which can lower the Faradaic efficiency for the desired product. researchgate.net

To address these challenges, research has focused on designing advanced nickel-based catalyst materials. Bimetallic catalysts, such as colloidal nickel-cobalt nanoparticles supported on reduced graphene oxide (NiCo@rGO), have shown improved performance. qu.edu.qa The synergistic effect between nickel and cobalt, combined with the high surface area of the support, can enhance the electrochemical activity for CO₂ conversion to formic acid. qu.edu.qa First-principles calculations have been used to computationally screen for effective nickel-based near-surface alloys (NSAs), with predictions suggesting that materials like Ni/Ti and Cu/Ni could enable highly selective and efficient production of formic acid. acs.org

A significant advancement in catalyst design is the development of nanoporous nickel (NiNPore) materials. rsc.orgresearchgate.net These unsupported, environmentally benign catalysts possess a high surface area and an abundance of active sites, which are crucial for efficient catalysis. researchgate.net Nanoporous nickel has demonstrated remarkable catalytic activity for the hydrogenation of carbonates, used as a CO₂ source, to produce formic acid in water. rsc.orgresearchgate.net In these studies, the NiNPore catalyst afforded excellent yields and high selectivity for formic acid. rsc.orgresearchgate.net A key advantage of this catalyst is its stability and ease of recovery; it can be recycled multiple times without significant loss of activity or leaching of the metal. rsc.orgresearchgate.net This demonstrates the potential of nanoporous nickel structures for the practical synthesis of formic acid from CO₂ or its derivatives. rsc.org

Role of this compound in Other Catalytic Processes

Hydrogenation Reactions

This compound serves as a key precursor for the generation of active nickel catalysts used in various hydrogenation reactions. wikipedia.org When this compound is heated, particularly in a vacuum, it decomposes to form fine powders of pure, metallic nickel. wikipedia.org These highly active nickel particles are effective catalysts for the hydrogenation of a wide range of organic compounds. jst.go.jpwikipedia.org This in-situ generation of the active catalyst from the formate salt is a common strategy, for instance, in the catalytic hydrogenation of vegetable oils. sciencemadness.org

In addition to being a catalyst precursor, the formate moiety itself can play a direct role in the catalytic cycle as a hydrogen donor in transfer hydrogenation reactions. sciencemadness.orgrsc.org In these processes, formic acid or a formate salt (like sodium formate) serves as a safe and easy-to-handle source of hydrogen. rsc.orgrsc.org Nickel complexes, often supported by strongly σ-donating bisphosphine ligands, can catalyze the transfer of hydrogen from the formate to unsaturated substrates like conjugated olefins. rsc.org

The proposed mechanism for such reactions involves the decarboxylation of the formate coordinated to the nickel center, which generates a nickel hydride (Ni-H) intermediate. rsc.org This hydride species is the active agent that then adds across the double bond of the substrate. rsc.org Deuterium labeling studies using [D1]formic acid have provided evidence for this pathway, which involves the sequence of formate decarboxylation, asymmetric hydride insertion into the olefin, and subsequent protonation of the resulting nickel enolate. rsc.org This methodology has been successfully applied to the efficient and selective hydrogenation of various C–O bonds in esters and aryl ethers using a simple nickel catalyst with sodium formate. rsc.org

Reaction TypeSubstrateHydrogen SourceCatalyst SystemKey FindingReference
Catalyst PrecursorVegetable OilsH₂ (implied)This compound (decomposes to Ni metal)This compound is reduced to the active metallic state in the hydrogenation reaction. sciencemadness.orgwikipedia.org
Transfer HydrogenationAryl, Alkenyl, Benzyl PivalatesSodium FormateNickel catalystEfficient and selective reduction of C–O bonds with tolerance for various functional groups. rsc.org
Asymmetric Transfer HydrogenationConjugated Olefins (e.g., β-methylcinnamate)Formic AcidNickel complex with bisphosphine ligand (e.g., DuPhos)Mechanism involves formate decarboxylation to a Ni-H intermediate, followed by hydride insertion. rsc.org
Hydrogenation of CarbonatesSodium Bicarbonate, Potassium BicarbonateH₂Nanoporous Nickel (NiNPore)Selective conversion of carbonates (CO₂ source) to formic acid in water. rsc.orgresearchgate.net

Biomimetic Studies Relevant to Formate Metabolism and Nickel Enzymes

Nickel-containing enzymes play crucial roles in various metabolic pathways, including those involving formate. To understand the intricate mechanisms of these biological catalysts, scientists develop biomimetic models—synthetic complexes that replicate the structure and function of the enzyme's active site. This compound has proven to be a valuable compound in these studies, particularly for enzymes involved in formate metabolism, such as formate dehydrogenase (FDH) and carbon monoxide dehydrogenase (CODH).

Formate dehydrogenases are enzymes that catalyze the reversible oxidation of formate to carbon dioxide. mdpi.com Some of these enzymes contain nickel in their active sites. Biomimetic studies utilizing nickel complexes have provided significant insights into this process. For instance, a biomimetic nickel complex featuring a reduced CO₂ ligand was generated through the deprotonation of a formate precursor. nih.gov This study sheds light on a potential mechanistic step in the catalytic cycle of nickel-containing FDHs, where the deprotonation of formate is relevant to its oxidation. nih.gov

Furthermore, acireductone dioxygenase (ARD) is another nickel-dependent enzyme where formate is a product. When nickel is present in the active site, ARD catalyzes the conversion of acireductone into formate, carbon monoxide, and methylthiobutyric acid. nih.gov This highlights the diverse roles of nickel in enzymatic reactions involving one-carbon compounds.

The study of synthetic nickel complexes, sometimes derived from or modeled after the coordination environment of formate, helps to elucidate the electronic and structural factors that govern the catalytic activity of these enzymes. These models allow researchers to probe the reaction mechanisms in a more controlled environment than is possible with the native enzymes themselves.

Table 2: Nickel Enzymes and Relevant Biomimetic Insights from Formate Studies

EnzymeBiological FunctionRelevance of this compound in Biomimetic Studies
Formate Dehydrogenase (FDH) Catalyzes the reversible oxidation of formate to CO₂. mdpi.comModels involving formate deprotonation help to understand the mechanism of formate oxidation at the nickel center. nih.gov
Carbon Monoxide Dehydrogenase (CODH) Catalyzes the reversible oxidation of CO to CO₂.Biomimetic complexes derived from formate precursors provide insights into the binding and activation of CO₂ at nickel sites. nih.gov
Acireductone Dioxygenase (ARD) Produces formate as a product in the presence of nickel. nih.govStudies with nickel-formate related models can help understand the factors controlling product selectivity in this enzyme.

Advanced Materials Engineering and Functional Composites from Nickel Formate

Fabrication of Nickel Nanostructures

The thermal decomposition of nickel formate (B1220265) provides a versatile route to produce highly active, zero-valent nickel nanoparticles, which are foundational for creating a variety of advanced nanostructures. This method is valued for its simplicity and ability to generate catalysts and materials with tailored dimensions.

Controlled Growth of Monodisperse Nickel Nanoparticles with Tailored Morphologies

Nickel formate is an effective precursor for generating nickel (Ni) nanoparticles with controllable sizes and a narrow size distribution. cam.ac.uk The thermal decomposition of the formate precursor at relatively low temperatures results in highly active Ni nanoparticles. cam.ac.uk A microwave-assisted method using a complex of this compound with long-chain amine ligands has been successful in preparing monodisperse, face-centered cubic (fcc) Ni nanoparticles. researchgate.net In this process, the formate ion acts as a reducing agent for the Ni²⁺ ion, decomposing into hydrogen and carbon dioxide. researchgate.net

The use of different long-chain amines allows for the tailoring of nanoparticle morphology and size by lowering the energy barrier for the reduction of the this compound complex. researchgate.net For instance, monodisperse Ni nanoparticles with average sizes of 43, 71, and 106 nm have been synthesized using oleylamine (B85491), myristylamine, and laurylamine, respectively. researchgate.net This control over particle size is crucial as the properties of nanoparticles are highly dependent on their dimensions. mdpi.com

Table 1: Influence of Amine Ligands on Nickel Nanoparticle Size

Amine Ligand Chemical Name Resulting Average Ni Nanoparticle Size (nm)
Oleylamine (Z)-9-octadecenylamine 43
Myristylamine Tetradecylamine 71
Laurylamine Dodecylamine 106

Data sourced from research on microwave-assisted synthesis from a this compound complex. researchgate.net

Synthesis and Alignment of Nickel Nanowires for Electronic Applications

This compound is a key reagent in the synthesis of one-dimensional (1D) nickel nanostructures, such as nanowires, which are of great interest for their potential in electronic and magnetic devices. researchgate.netsmolecule.com A common method involves the reduction of this compound with hydrazine (B178648) hydrate (B1144303) in a polyol medium, like ethylene (B1197577) glycol, which plays a critical role in the formation of the wire-shaped particles. researchgate.netsemanticscholar.org This approach can be performed without surfactants or capping agents to direct particle growth. researchgate.net

The morphology, diameter, and length of the resulting nickel nanowires can be tuned by adjusting synthesis conditions such as temperature, reaction time, and precursor concentration. researchgate.netsemanticscholar.org Research has shown that at 130°C, well-crystallized metallic nickel nanowires with diameters of about 100 nm and lengths of 2–4 microns are formed. semanticscholar.org Increasing the synthesis time leads to a substantial increase in the length of the nanowires with only a slight increase in their diameter. semanticscholar.org These 1D nanostructured materials have potential applications in gas sensors, magnetic recording devices, and catalysts. researchgate.net

Table 2: Effect of Synthesis Temperature on Nickel Nanoparticle Morphology

Temperature (°C) Resulting Morphology Particle/Wire Dimensions
130 Well-crystallized nanowires ~100 nm diameter, 2–4 µm length
150 Smaller particles (morphology changed) ~50 nm diameter

Data from a study on the reduction of this compound in a polyol medium. semanticscholar.org

Formation of Interstitial Nickel-Carbon Systems

While not directly synthesized from this compound in a single step, interstitial nickel-carbon (NiCₓ) systems are formed in processes where nickel nanoparticles act as catalysts. acs.orgnih.gov this compound is considered an ideal precursor for creating these catalytically active Ni nanoparticles. cam.ac.uk During processes like the chemical vapor deposition (CVD) of hydrocarbons (e.g., methane) for carbon nanotube growth, carbon atoms can dissolve into the nickel lattice, occupying interstitial sites. cam.ac.ukacs.org

This dissolution leads to the formation of a metastable, cubic NiCₓ phase, where the nickel lattice is expanded. acs.orgnih.govresearchgate.net Researchers have successfully synthesized and stabilized a cubic supersaturated NiC₀.₃ phase at room temperature, where carbon atoms occupy the octahedral interstices of the nickel structure. acs.orgnih.gov The formation of this interstitial solid solution alters the electronic and structural properties of the host metal. nih.govmpg.de The ability to use this compound to generate the initial nanoparticles provides a crucial link in the pathway to these advanced nickel-carbon composite materials. cam.ac.uk

Metal-Organic Frameworks (MOFs) for Gas Adsorption

Nickel-based Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from nickel ions or clusters linked by organic ligands. nih.govcd-bioparticles.net this compound itself can be a component of these structures, forming frameworks with high surface areas and tunable pore sizes suitable for gas storage and separation. researchgate.networldscientific.com

Design and Synthesis of Nickel-Formate Frameworks (Ni-FA)

Nickel-formate frameworks, specifically denoted as [Ni₃(HCOO)₆] or Ni-FA, are a subclass of MOFs synthesized using nickel salts and a source of formate ligands. researchgate.networldscientific.comresearchgate.net Facile and solvent-free synthesis methods have been developed, which are advantageous for large-scale production. researchgate.net One such method is a solvent-free "explosive" synthesis (SFES) that allows for the ultrafast and low-cost production of these materials. rsc.org Another approach involves a simple and fast microwave-assisted method, significantly reducing reaction times compared to traditional solvothermal procedures. worldscientific.comresearchgate.net The choice of precursors, such as using nickel nitrate (B79036) and methyl formate, can influence the crystallization, micropore volume, and ultimately, the separation performance of the resulting framework. researchgate.net These synthesis strategies yield high-quality products with permanent porosity. researchgate.netrsc.org

Methane (B114726) Adsorption and Gas Selectivity Performance of Ni-FA MOFs

Nickel-formate frameworks (Ni-FA) have demonstrated significant potential for methane (CH₄) adsorption and its separation from other gases like nitrogen (N₂), a critical process for upgrading natural gas. researchgate.netrsc.org The performance of these MOFs is attributed to their uniform ultra-micropores. researchgate.net Experimental studies combined with Grand Canonical Monte Carlo (GCMC) simulations have confirmed that Ni-FA frameworks possess prominent CH₄/N₂ selectivity and good methane adsorption capacity. researchgate.netrsc.org

The synthesized this compound framework exhibits a CH₄/N₂ selectivity of approximately 6.0 and a methane adsorption capacity of around 0.80 mmol g⁻¹ at 1 bar and 298 K. researchgate.netrsc.org This performance is superior to many other porous materials. researchgate.netrsc.org When synthesized using specific precursors like nickel nitrate and methyl formate, the resulting [Ni₃(HCOO)₆] framework can achieve an even higher CH₄/N₂ separation selectivity of up to 7.5 in the pressure range of 2.0–10 bar, which is among the highest values reported for MOFs. researchgate.net

Table 3: Gas Adsorption Performance of this compound MOFs at 298 K

Framework Synthesis Method CH₄ Adsorption Capacity (mmol g⁻¹) CH₄/N₂ Selectivity Pressure (bar)
Ni-FA Solvent-Free "Explosive" Synthesis ~0.80 ~6.0 1
[Ni₃(HCOO)₆] From Nickel Nitrate & Methyl Formate - up to 7.5 2.0 - 10

Data compiled from studies on metal-formate frameworks. researchgate.netrsc.org

Application in Thin Films and Printed Electronics

This compound serves as a critical precursor in the fabrication of advanced materials for electronic applications, particularly in the development of thin films for renewable energy technologies and conductive inks for printed electronics. Its ability to decompose cleanly at relatively low temperatures into nickel or nickel oxide makes it an ideal candidate for processes requiring precise material deposition on various substrates, including flexible plastics.

Development of Nickel Oxide Interlayer Films for Photovoltaic Devices

An organometallic ink utilizing a this compound–ethylenediamine (B42938) (Ni(O₂CH)₂(en)₂) complex has been developed to form high-performance NiOₓ thin film HTLs. nrel.govdu.edursc.org The complexation with a diamine, such as ethylenediamine, is advantageous as it lowers the thermal decomposition temperature required to form NiOₓ, making the process compatible with plastic substrates that cannot withstand high temperatures. rsc.org

Research has focused on understanding the temperature-dependent decomposition and oxidation of the this compound complex during film formation and its relationship to the functionality of the resulting HTL. nrel.govdu.edu The annealing temperature of the as-cast films significantly influences the properties of the NiOₓ layer and the performance of the photovoltaic device. nrel.govdu.edu

Studies involving a prototype donor polymer, PCDTBT, demonstrated that after an O₂-plasma treatment, NiOₓ HTLs annealed at temperatures ranging from 150 °C to 350 °C all exhibited work functions suitable for effective energy level alignment. nrel.govdu.edu This resulted in similar open-circuit voltages (Voc) across the devices. However, the short-circuit current (Jsc), a key performance metric, showed a strong dependence on the annealing temperature. nrel.govdu.edu As the temperature was increased from 150 °C to 250 °C, the short-circuit current rose dramatically from 1.7 to 11.2 mA cm⁻². nrel.govdu.edu This improvement is attributed to the increased conductivity and electrical homogeneity of the NiOₓ thin films at higher annealing temperatures, which enhances carrier extraction efficiency. nrel.govdu.edu

Table 1: Effect of Annealing Temperature on Organic Photovoltaic Device Performance Using this compound-Derived NiOₓ HTLs

Annealing Temperature (°C)Short-Circuit Current (Jsc) (mA cm⁻²)Device Performance Outcome
1501.7Lower carrier extraction efficiency
25011.2Significantly improved carrier extraction efficiency

Formulation of Precursor Inks for Printed Nickel Metallic Structures

This compound is a key ingredient in the formulation of metal-organic decomposition (MOD) inks, which are used in inkjet printing to create conductive nickel patterns for flexible electronics. researchgate.netresearchgate.net These particle-free inks offer advantages over nanoparticle-based inks, such as avoiding nozzle clogging and providing stable, long-lasting formulations. researchgate.netsapub.org

One approach involves synthesizing a MOD ink through a complexation reaction between this compound and ethanolamine (B43304), often in a mixed solvent system. researchgate.net The addition of formic acid can further lower the thermal decomposition temperature of the ink. researchgate.net The role of the formate ions is to reduce the organic content mass and decrease the decomposition temperature. researchgate.net During the sintering process, the release of H₂ and carbon oxides helps prevent the further oxidation of the newly formed nickel. researchgate.net Ligands like ethylenediamine or ethanolamine enhance the reduction efficiency and improve the solubility and stability of the complex in the solvent. researchgate.netresearchgate.net

Research has demonstrated the successful formulation of a low-temperature nickel ink using a this compound-ethanolamine complex with a formic acid additive. researchgate.net This ink, when printed on a polyimide (PI) substrate and sintered at 250 °C, produces a compact and conductive nickel film. researchgate.net

Table 2: Properties of Printed Nickel Film from a this compound-Based MOD Ink

Precursor ComponentsSintering Temperature (°C)SubstrateResulting Film Resistivity (µΩ·cm)
This compound, Ethanolamine, Formic acid250Polyimide (PI)102.4

The resulting highly conductive nickel patterns are promising for a variety of applications in printed electronics, including the fabrication of functional components like planar micro-supercapacitors, where manganese dioxide can be electrodeposited onto the printed nickel electrode. researchgate.net The ability to create these metallic structures at relatively low temperatures opens up possibilities for using a wider range of flexible and heat-sensitive substrates in electronic device manufacturing. rsc.org

Magnetic Properties and Magneto Structural Correlations in Nickel Formate Compounds

Investigation of Magnetic Ordering and Transitions

The magnetic properties of nickel formate (B1220265) compounds are intrinsically linked to their crystal structure, where formate ligands bridge nickel (II) ions, creating extended networks. These networks facilitate magnetic exchange interactions between the nickel centers, leading to collective magnetic phenomena such as long-range ordering at low temperatures.

Paramagnetic to Antiferromagnetic Behavior in Formate-Bridged Systems

In many nickel formate-based coordination polymers, the formate anion acts as a crucial building block in designing magnetic frameworks. acs.org As the smallest carboxylate ligand, it allows for the formation of compressed structures with shorter distances between the nickel ions, which serve as the spin centers. acs.org This structural characteristic enhances the magnetic interactions, promoting long-range magnetic ordering. acs.org

At higher temperatures, the thermal energy is sufficient to overcome the relatively weak magnetic exchange interactions, leading to a disordered state where the magnetic moments of the individual Ni²⁺ ions are randomly oriented. This state is known as paramagnetism. As the temperature is lowered, the magnetic exchange interactions, mediated by the formate bridges, begin to dominate. In many this compound systems, these interactions are antiferromagnetic, meaning they favor an anti-parallel alignment of adjacent electron spins. kent.ac.uk Consequently, as the compound is cooled below a critical temperature, known as the Néel temperature (T_N), it undergoes a phase transition from a paramagnetic to an antiferromagnetic state. aip.orgaip.org This transition is a hallmark of formate-bridged systems, where the ligand plays a direct role in mediating the magnetic coupling that leads to ordered antiferromagnetism. acs.orgkent.ac.uk

Temperature-Dependent Magnetic Susceptibility Studies

Temperature-dependent magnetic susceptibility measurements are a primary tool for characterizing the magnetic transitions in this compound compounds. In the paramagnetic region (above the Néel temperature), the magnetic susceptibility typically follows the Curie-Weiss law, increasing as the temperature decreases. As the temperature approaches the Néel temperature, the susceptibility reaches a maximum value, indicating the onset of antiferromagnetic ordering. Below the Néel temperature, in the antiferromagnetic state, the susceptibility decreases as the temperature continues to drop.

For example, in a hybrid two-dimensional material, ammonium (B1175870) this compound, a paramagnetic to antiferromagnetic transition is observed at approximately 25 K. aip.orgaip.org Studies on perovskite rare earth nickelates also show transitions from a paramagnetic state at high temperatures to an antiferromagnetic ground state at low temperatures, with the specific Néel temperature being influenced by the compound's structure. aps.org These susceptibility studies are critical for determining the Néel temperature and understanding the nature of the magnetic interactions within the formate-bridged framework.

Anisotropic Magnetic and Dielectric Responses

The structural arrangement in certain this compound compounds, particularly layered systems, can lead to significant anisotropy, where physical properties differ depending on the direction of measurement. This structural anisotropy is often correlated with anisotropic magnetic and dielectric behaviors.

Multiferroic Properties in Layered Ammonium Nickel Formates

Certain layered ammonium nickel formates have been identified as multiferroic materials, which exhibit both magnetic and electric ordering. aip.orgaip.org These materials often feature a hybrid perovskite structure, combining inorganic metal-formate layers with organic ammonium cation interlayers. aip.orgaip.org This unique structure gives rise to fascinating physical properties.

A notable example is the hybrid 2-D material [NH₄Cl]₂[Ni(HCOO)₂(NH₃)₂], which displays both ferroelectricity and antiferromagnetism. aip.orgaip.org This compound undergoes a ferroelectric transition at about 110 K. aip.orgaip.org At a lower temperature of 25 K, it undergoes a magnetic transition from a paramagnetic to an antiferromagnetic state. aip.orgaip.org The coexistence of these two distinct ferroic orders in a single material makes it a subject of significant interest in the field of multiferroics. aip.orgaip.org Similarly, the family of compounds represented by [(CH₃)₂NH₂]M(HCOO)₃ (where M can be Ni) are also known multiferroics, where the transition to a ferroelectric state is driven by the ordering of the dimethylammonium cation and subsequent hydrogen bonding. acs.org Neutron diffraction studies on the NH₄M(HCOO)₃ family (M = Ni²⁺) further probe the interplay between magnetic and ferroelectric ordering in these frameworks. kent.ac.uk

Table 1: Transition Temperatures in a Layered Ammonium this compound Compound aip.orgaip.org
PropertyTransition Temperature (K)High-Temperature PhaseLow-Temperature Phase
Ferroelectric Transition~110 KHigh-PolarizationLow-Polarization
Magnetic Transition25 KParamagneticAntiferromagnetic

Correlation Between Structural Anisotropy and Magnetic Behavior

The anisotropic nature of layered this compound structures directly influences their magnetic and dielectric properties. The arrangement of the formate-bridged nickel layers and the intervening cations creates preferential directions within the crystal. In the multiferroic compound [NH₄Cl]₂[Ni(HCOO)₂(NH₃)₂], a strong anisotropic dielectric response is observed, which is related to a 90-degree turn in electric and magnetic polarization during the phase transitions. aip.orgaip.org Specifically, as the material undergoes its ferroelectric and magnetic transitions, both the electric and magnetic polarizations rotate from a direction perpendicular to the layers to being parallel to the layers. aip.orgaip.org

Furthermore, neutron diffraction studies on the family of ammonium transition metal formates, including the nickel compound, show that the orientation of the magnetic spins is highly dependent on the specific metal ion. kent.ac.uk For the Ni²⁺ framework, the spins are found to align along the c-axis, demonstrating a clear instance of how the crystal structure dictates the magnetic anisotropy. kent.ac.uk This correlation is fundamental to understanding the behavior of these materials, as the structural anisotropy governs the directionality of the magnetic ordering.

Magnetic Characteristics of Nickel Nanomaterials Derived from Formate Precursors

This compound is a viable precursor for the thermal decomposition synthesis of nickel nanomaterials. The magnetic properties of these resulting nanoparticles are distinct from the bulk antiferromagnetic nature of the parent formate compound and are heavily influenced by their size and structure.

Nickel nanoparticles synthesized via thermal decomposition methods are typically ferromagnetic at room temperature. nih.gov Their magnetic characteristics, such as saturation magnetization (M_s), remanent magnetization, and coercivity, exhibit a strong dependence on particle size. nih.gov

Table 2: Size-Dependent Magnetic and Physical Properties of Spherical Ni Nanoparticles nih.gov
Particle Size (nm)Curie Temperature, T_C (°C)Percentage of Magnetically Inactive Layer (%)
233354.26
453463.09
803512.43
1143542.03

Computational and Theoretical Chemistry of Nickel Formate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in the study of nickel-based catalysis, including systems where nickel formate (B1220265) is a key intermediate. By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict molecular structures, energies, and properties, thereby elucidating complex chemical processes.

DFT calculations are instrumental in mapping out the complex reaction pathways involved in catalysis. For instance, in the electrocatalytic oxidation of formate, DFT studies have been used to investigate the mechanism for complexes like [Ni(PPh2NMe2)2]2+. acs.org These calculations revealed that the reaction proceeds through a Ni(II)-H intermediate and identified the decarboxylation step as the rate-determining step. acs.org The studies also highlighted the crucial role of the pendant amine in the deprotonation of the nickel hydride complex formed during the reaction. acs.org

In the context of CO2 methanation over nickel catalysts, where formate is a potential intermediate, DFT calculations have shown that the direct dissociation of CO2 into CO(s) and O(s) is often energetically more favorable than the formation of formate. acs.org However, the reaction pathway can be highly dependent on the catalyst's support material and structure. acs.orgnih.gov For example, micro-kinetics modeling based on DFT results for different nickel facets—Ni(111), Ni(100), Ni(110), and Ni(211)—has shown that the Ni(110) facet is the most effective for CO2 methanation, proceeding through a combined carbide and formate reaction pathway. nih.gov On this surface, the dissociation of H2CO* to CH2* and O* was identified as the most critical step. nih.gov

Furthermore, DFT has been used to clarify the mechanism of CO2 reduction to formate by Ni(II)-N-heterocyclic carbene (NHC) complexes. These calculations demonstrated that a Ni(II)-hydride intermediate is sufficiently hydridic to enable the efficient transfer of a hydride to the carbon center of CO2, leading to formate production. bohrium.com This direct hydride transfer mechanism bypasses the traditionally assumed CO2 insertion into a metal-hydride bond. bohrium.com

Understanding the electronic structure and bonding is fundamental to explaining the catalytic activity and properties of nickel formate systems. DFT calculations provide detailed information on orbital interactions, charge distribution, and bond characteristics. For lantern-type dinickel complexes with bridging formate ligands, DFT studies have been employed to investigate the nature of the Ni-Ni bond. nih.gov These studies assign formal bond orders based on molecular orbital occupancy, helping to rationalize the observed short Ni-Ni distances that suggest covalent bonding. nih.gov

In the context of catalysis, the electronic properties of the active site are paramount. DFT calculations on nickel carbide (Ni3C), a phase that can be synthesized from this compound, show that the presence of metal-carbon bonds, formed from carbon's s- and p-hybridization with the metal d-orbitals, enhances the d-band activity of the nickel, making it more akin to platinum. researchgate.netmanu.edu.mk This heightened d-band activity is crucial for catalytic processes. For instance, in Ni3C/Ni3S2 heterointerfaces used for formate production, DFT calculations demonstrated that the interface effectively adjusts the d-band center of the active nickel atoms, which promotes the generation of active sites and optimizes the adsorption and desorption of reaction intermediates. researchgate.net Similarly, DFT calculations have been used to probe the electronic structure of Ni(II) complexes, revealing how factors like the spin state and coordination geometry influence their reactivity in processes like CO2 binding. rsc.org

While DFT is often used to predict novel materials, in the case of nickel-carbon phases derived from this compound, it has been primarily applied to characterize and understand phases that are first synthesized experimentally. A notable example is the formation of pure nickel carbide (Ni3C) nanoparticles through the thermal decomposition of this compound. nih.gov Although this discovery was experimental, DFT provides the theoretical framework to understand the properties of the resulting Ni3C phase. nih.gov

DFT calculations are crucial for explaining the enhanced catalytic activity of such nickel carbide materials. researchgate.net Theoretical studies suggest that the formation of polar hydrogen species on the nano-Ni3C surface is responsible for its high activity in reactions like nitrile hydrogenation. researchgate.net Furthermore, DFT approximations are used to explain why nickel-based metal carbides exhibit high catalytic activity. manu.edu.mk The calculations show that the metal-carbon bonds resulting from the hybridization of carbon's s- and p-orbitals with the nickel d-orbitals elevate the metal's d-band activity, a property associated with efficient catalysts like platinum. manu.edu.mk The thermal decomposition of alkali metal formates, a related process, also depends on the nature of the metal cation, which dictates whether the decomposition proceeds via a covalent or ionic pathway, a distinction that can be clarified by computational analysis. diva-portal.org

A key application of DFT is the calculation of energy barriers (activation energies) and adsorption energies of intermediates, which are critical for determining reaction rates and mechanisms. In CO2 hydrogenation, DFT calculations on K-modified Ni/CeO2 catalysts showed that the addition of potassium (K) enhances the adsorption strength of key intermediates like HCO* and H3CO*, which limits their subsequent reaction to methane (B114726) and instead favors the decomposition of formate species to CO. bohrium.com

DFT studies on different nickel surfaces have provided detailed energetic landscapes for various reactions. For example, the activation barriers for the water-gas shift (WGS) reaction and the oxidation and dissociation of formyl (CHO) species have been calculated for Ni(111), Ni(110), and Ni(100) surfaces. acs.org The oxidation of formyl was found to have the lowest activation energy on the Ni(111) surface. acs.org For the decomposition of formate on Ni(110), it was proposed that the rate-determining step for both dehydrogenation (to CO2 + H2) and dehydration (to CO + H2O) is the C-H bond dissociation. semanticscholar.org

The table below summarizes some of the activation barriers calculated using DFT for elementary steps relevant to this compound chemistry on various nickel surfaces.

Table 1. DFT-Calculated Activation Barriers for Elementary Reactions on Nickel Surfaces.

Molecular Simulation Techniques

Alongside DFT, molecular simulation techniques, such as Monte Carlo methods, provide a bridge between the atomic scale and macroscopic material properties, particularly for phenomena like gas adsorption in porous materials.

Grand Canonical Monte Carlo (GCMC) simulations are a powerful method for predicting the adsorption and separation of gases in porous materials like metal-organic frameworks (MOFs). This technique has been successfully applied to this compound frameworks (Ni-FA), which are a type of metal-formate framework (MFF). acs.orgsemanticscholar.org

GCMC simulations were used to investigate the adsorption performance of a this compound framework for methane (CH4) and nitrogen (N2) separation. semanticscholar.org The simulations showed excellent agreement with experimental results, predicting a prominent CH4/N2 selectivity of approximately 6.0 and a good CH4 adsorption capacity of around 0.80 mmol g-1 at 1 bar and 298 K. acs.orgacs.orgsemanticscholar.org These computational studies revealed that the high selectivity arises from stronger van der Waals interactions of CH4 molecules with the framework atoms located at the kinks of the material's zigzag channels. semanticscholar.org By simulating the density distribution of the gas molecules, GCMC can pinpoint the preferential adsorption sites within the porous structure.

The table below presents a comparison of experimental and GCMC simulated adsorption data for the this compound framework, highlighting the predictive power of the simulation technique.

Table 2. Adsorption Properties of this compound Frameworks from GCMC Simulations and Experiments.

GCMC simulations have also been used to study adsorption in other nickel-containing MOFs, such as Ni-MOF-74, for processes like CO2 hydrogenation to formic acid, demonstrating the broad applicability of this computational method.

Molecular Dynamics Simulations for Structural Dynamics and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the atomic and molecular motions that define the structural dynamics and stability of materials. While comprehensive MD simulation studies focused specifically on this compound are limited in the publicly available literature, we can infer its dynamic behavior and stability from existing experimental data and computational studies on related systems. Such an approach allows for a theoretical understanding of the fundamental processes governing the behavior of this compound under various conditions.

The structural integrity and thermal stability of this compound are critical parameters for its application, particularly in the synthesis of nickel-based catalysts and nanomaterials. The dihydrate form, Ni(HCOO)₂·2H₂O, and its anhydrous counterpart, Ni(HCOO)₂, exhibit different thermal behaviors, which are fundamentally linked to their structural dynamics.

Structural Dynamics

The structural dynamics of this compound are intrinsically linked to its crystal structure. In nickel(II) formate dihydrate, the nickel ions exist in two distinct coordination environments. iucr.org One Ni²⁺ ion is octahedrally coordinated to six oxygen atoms from six different formate anions, creating a cross-linked framework. The other Ni²⁺ ion is coordinated to four oxygen atoms from water molecules and two oxygen atoms from formate anions. iucr.org This intricate three-dimensional network is further stabilized by hydrogen bonds between the coordinated water molecules and the formate anions. iucr.org

Molecular dynamics simulations, if performed, would likely reveal the vibrational modes of the formate ligands, the librational motions of the water molecules, and the collective motions of the entire crystal lattice. The hydrogen bonding network would play a crucial role in the dynamics, influencing the orientation and movement of the water molecules and formate ions. The flexibility of the Ni-O coordination bonds and the rotation of the formate groups would be key dynamic features.

Upon heating, the structural dynamics would become more pronounced. Increased thermal energy would lead to larger amplitude vibrations and could induce rotational disorder of the formate ions. The initial stage of thermal decomposition involves the loss of water molecules, a process that would be clearly observable in MD simulations as the breaking of the Ni-O(water) coordination bonds and the diffusion of water molecules out of the crystal lattice.

Stability

The stability of this compound is primarily discussed in the context of its thermal decomposition. Experimental studies, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provide key insights into its thermal stability.

This compound dihydrate undergoes a two-step decomposition process. researchgate.net The first step is dehydration, where it loses its two water molecules. This process typically occurs in the temperature range of 130-140 °C, leading to the formation of anhydrous this compound. nih.gov The anhydrous form is stable up to approximately 180-200 °C. nih.govdrugfuture.com Some studies have reported a slightly higher decomposition temperature range of 238-250 °C for the anhydrous salt. researchgate.net

The second decomposition step involves the breakdown of the anhydrous this compound into metallic nickel and various gaseous products. The decomposition products can include carbon dioxide (CO₂), carbon monoxide (CO), water (H₂O), methane (CH₄), and hydrogen (H₂). nih.gov The exact composition of the gaseous products can be influenced by the heating rate and the atmosphere in which the decomposition is carried out.

The following tables summarize the key stability parameters for this compound dihydrate and anhydrous this compound based on available experimental data.

Table 1: Thermal Stability of this compound Dihydrate

PropertyValueReference
Dehydration Temperature130-140 °C nih.gov
Decomposition ProductsAnhydrous this compound, Water researchgate.netnih.gov

Table 2: Thermal Stability of Anhydrous this compound

PropertyValueReference
Decomposition Temperature180-250 °C researchgate.netnih.govdrugfuture.com
Decomposition ProductsNickel, Carbon Dioxide, Carbon Monoxide, Water, Methane, Hydrogen nih.gov

Molecular dynamics simulations, particularly those employing reactive force fields (ReaxFF), could provide an atomistic view of these decomposition pathways. Such simulations could elucidate the sequence of bond-breaking and bond-forming events, the role of defects in initiating decomposition, and the diffusion of gaseous products through the solid nickel product. For instance, simulations could track the C-H and C-O bond scission in the formate ligand and the subsequent reactions that lead to the formation of CO, CO₂, and other small molecules.

In the context of its use as a catalyst precursor, for example in the synthesis of double-walled carbon nanotubes, the decomposition of this compound dihydrate provides the in-situ formation of catalytically active metallic nickel nanoparticles. psu.eduacs.org The controlled decomposition within a specific temperature window is therefore crucial for achieving the desired nanoparticle size and distribution.

Q & A

Basic: What are the recommended methods for synthesizing high-purity nickel formate dihydrate, and how can its purity be validated?

Answer:
this compound dihydrate (Ni(HCOO)₂·2H₂O) is typically synthesized via precipitation by reacting nickel salts (e.g., NiCl₂ or NiSO₄) with formic acid or sodium formate under controlled pH (~3–5). Thermal decomposition of the precursor at 130–140°C removes water of crystallization, yielding anhydrous this compound .
Validation:

  • XRD : Compare diffraction patterns with crystallographic data (monoclinic P21/c, a = 8.5806 Å, b = 7.0202 Å, c = 9.2257 Å, β = 97.551°) .
  • TGA : Confirm dehydration steps (mass loss at 130–140°C) and decomposition to Ni, CO, CO₂, and CH₄ at 180–200°C .
  • FTIR : Identify formate ligand vibrations (e.g., asymmetric OCO stretching at ~1600 cm⁻¹) .

Basic: How should researchers design experiments to characterize this compound’s electronic and structural properties?

Answer:
A multi-technique approach is critical:

  • Single-crystal XRD : Resolve atomic coordinates and hydrogen bonding (e.g., Ni–O bond lengths: ~2.05 Å; O–H···O interactions in the dihydrate structure) .
  • UV-Vis spectroscopy : Analyze d-d transitions in Ni²⁺ (e.g., absorption bands at 400–700 nm) to infer ligand field effects.
  • XPS : Confirm nickel oxidation state (Ni 2p₃/₂ binding energy ~855–856 eV for Ni²⁺) and ligand coordination .

Advanced: How does in situ Ni-doping using this compound modify the band structure of g-C₃N₄, and what experimental parameters optimize photocatalytic activity?

Answer:
this compound pyrolysis introduces Ni atoms into g-C₃N₃’s framework, narrowing the bandgap (e.g., from 2.7 eV to 2.3 eV) and enhancing visible-light absorption. Key parameters:

  • Doping level : Optimize this compound precursor ratio (e.g., 5–10 wt% Ni) to balance charge carrier separation and recombination .
  • Thermal profile : Pyrolyze at 500–600°C under N₂ to prevent oxidation and ensure uniform Ni incorporation.
  • Photoelectrochemical validation : Use Mott-Schottky plots to quantify flat-band potential shifts and transient photocurrent measurements to assess charge transfer efficiency .

Advanced: How can contradictions in reported catalytic performance of this compound-derived materials be resolved?

Answer:
Discrepancies often arise from synthesis conditions or characterization methods:

  • Control experiments : Compare undoped and Ni-doped samples under identical reaction conditions (e.g., CO₂ reduction at −1.0 V vs. RHE) .
  • Surface analysis : Use TEM-EDX or XANES to verify Ni distribution and oxidation state, which influence catalytic pathways .
  • Statistical rigor : Apply ANOVA to evaluate reproducibility across batches, addressing variables like precursor purity or heating rates .

Methodological: What protocols ensure reproducibility in this compound-based syntheses?

Answer:

  • Precursor standardization : Use ACS-grade nickel salts and formic acid; pre-dry solvents to minimize hydrolysis.
  • Detailed documentation : Record pH, temperature, and stirring rates precisely (e.g., ±0.1°C for thermal steps) .
  • Data sharing : Include raw XRD/TGA files in supplementary materials with metadata (e.g., Bruker APEXII CCD settings) .

Safety & Ethics: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Exposure limits : Adhere to NIOSH guidelines (TWA 0.015 mg/m³; IDLH 10 mg/m³) using fume hoods and PPE .
  • Waste disposal : Neutralize acidic residues before disposal to prevent Ni²⁺ leaching into waterways.
  • Ethical reporting : Disclose hazards in methods sections and obtain institutional approval for protocols involving toxic compounds .

Data Presentation: How should crystallographic and spectroscopic data for this compound be structured in publications?

Answer:

  • Tables : List unit cell parameters (a, b, c, β), space group, and R-factors (e.g., R1 = 0.021, wR2 = 0.049) .
  • Figures : Overlay experimental and simulated XRD patterns; annotate FTIR peaks with assignments .
  • Supplemental files : Provide CIF files for crystal structures and raw spectroscopic data in open formats (e.g., .xy for XRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel formate
Reactant of Route 2
Nickel formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.